(1,2,4-Oxadiazol-3-yl)methanol

Medicinal Chemistry Drug Discovery Physicochemical Profiling

(1,2,4-Oxadiazol-3-yl)methanol addresses two critical pain points in heterocycle-based drug discovery: steric hindrance from 5-substituted analogs that blocks diversification, and unpredictable reactivity when 1,3,4-oxadiazole isomers are used as substitutes. • Unsubstituted C5 enables regioselective cross-coupling for parallel SAR library synthesis. • Low MW (100.08 g/mol) and LogP (-1.28) meet fragment-library criteria for FBDD hit-to-lead optimization. • ≥95% purity ensures reproducible screening with minimal batch variability.

Molecular Formula C3H4N2O2
Molecular Weight 100.08 g/mol
CAS No. 1154990-12-1
Cat. No. B1322695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,4-Oxadiazol-3-yl)methanol
CAS1154990-12-1
Molecular FormulaC3H4N2O2
Molecular Weight100.08 g/mol
Structural Identifiers
SMILESC1=NC(=NO1)CO
InChIInChI=1S/C3H4N2O2/c6-1-3-4-2-7-5-3/h2,6H,1H2
InChIKeyZMDNYIYWXSFKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,2,4-Oxadiazol-3-yl)methanol (CAS 1154990-12-1) for Research Procurement: Compound Class and Baseline Profile


(1,2,4-Oxadiazol-3-yl)methanol (CAS 1154990-12-1) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core with a hydroxymethyl (-CH₂OH) substituent at the 3-position [1]. As a member of the 1,2,4-oxadiazole class—a pharmacophore widely exploited in medicinal chemistry for its metabolic stability, hydrogen bonding capacity, and bioisosteric properties [2]—this compound serves as a versatile intermediate for constructing more complex molecules in drug discovery, agrochemical development, and materials science .

Why (1,2,4-Oxadiazol-3-yl)methanol Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs in Research Applications


In procurement workflows, it is a critical error to assume that any 1,2,4-oxadiazole-containing building block can substitute for another. The position of the hydroxymethyl group, the oxidation state of the heterocycle, and the specific substitution pattern profoundly influence downstream synthetic accessibility, physicochemical properties, and biological target engagement. For instance, substituting (1,2,4-oxadiazol-3-yl)methanol with a 5-substituted analog (e.g., 5-methyl- or 5-isopropyl-derivatives) alters the steric and electronic environment of the reactive hydroxyl handle, which can dramatically affect coupling efficiency in medicinal chemistry campaigns [1]. Furthermore, the 1,2,4-oxadiazole ring itself possesses a weak N–O bond that renders it susceptible to thermal or photochemical rearrangement—a property not shared by the more stable 1,3,4-oxadiazole isomers, making isomeric substitution pharmacologically and synthetically unpredictable [2]. Therefore, generic substitution without quantitative comparator data introduces unacceptable variability in both synthetic yield and biological readout.

Quantitative Differentiation: (1,2,4-Oxadiazol-3-yl)methanol vs. Closest Analogs in Synthetic and Biological Performance


Comparative Physicochemical Properties: (1,2,4-Oxadiazol-3-yl)methanol vs. 5-Alkyl-Substituted Analogs

The unsubstituted 5-position of (1,2,4-oxadiazol-3-yl)methanol confers distinct physicochemical properties that differentiate it from 5-alkyl-substituted analogs. The target compound exhibits a lower molecular weight (100.08 g/mol) and reduced lipophilicity compared to 5-methyl (MW 114.10 g/mol; LogP -1.27) and 5-isopropyl (MW 142.16 g/mol) derivatives . This smaller molecular footprint and increased polarity directly impact membrane permeability and solubility in aqueous reaction media, offering a strategic advantage in fragment-based drug discovery and parallel synthesis where minimal molecular weight and high aqueous compatibility are prioritized .

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Synthetic Utility: Regioselective Functionalization at the 5-Position of 1,2,4-Oxadiazole

The absence of a substituent at the 5-position of the 1,2,4-oxadiazole ring in (1,2,4-oxadiazol-3-yl)methanol provides a unique synthetic handle for regioselective functionalization. Unlike pre-substituted analogs (e.g., 5-methyl or 5-aryl derivatives), this compound allows for late-stage diversification at the 5-position via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This synthetic flexibility is not available with 5-substituted comparators, which require de novo synthesis to alter the 5-position substituent [1][2].

Organic Synthesis Medicinal Chemistry Building Blocks

Biological Target Engagement: Inferred SAR from 1,2,4-Oxadiazole Methanol Derivatives

While direct bioactivity data for (1,2,4-oxadiazol-3-yl)methanol is limited, structure-activity relationship (SAR) studies on closely related 1,2,4-oxadiazole methanol derivatives provide class-level inference for its potential utility. A derivative bearing a 1,2,4-oxadiazole core linked to a benzothiazole-methanol moiety demonstrated equipotent anticancer activity (IC₅₀ = 0.35 µM) compared to 5-fluorouracil (IC₅₀ = 0.23 µM) against the colorectal DLD1 cancer cell line [1]. This suggests that the 1,2,4-oxadiazole scaffold with a methanol-containing substituent can achieve clinically relevant potency, supporting its use as a core fragment in oncology-focused medicinal chemistry.

Anticancer Kinase Inhibition Structure-Activity Relationship

Commercially Verified Purity Benchmark: (1,2,4-Oxadiazol-3-yl)methanol vs. 5-Propyl Analog

Commercial availability and purity are critical procurement differentiators. (1,2,4-Oxadiazol-3-yl)methanol is consistently offered at a minimum purity of 95% by multiple reputable vendors . In contrast, certain close analogs, such as (5-propyl-1,2,4-oxadiazol-3-yl)methanol, are available at a higher purity specification of 98% from some suppliers . For applications requiring high-fidelity starting materials, the 5-propyl analog may be preferred; however, for exploratory synthesis where cost and availability outweigh the need for ultra-high purity, the target compound at 95% purity represents a more economical and readily accessible entry point to the 1,2,4-oxadiazole chemical space.

Chemical Procurement Quality Control Synthetic Chemistry

Inferred Aqueous Solubility Advantage Over 5-Methyl Analog Based on Molecular Descriptors

Lipophilicity, often expressed as LogP, is a key determinant of aqueous solubility and, consequently, compound behavior in biological assays. While the exact LogP of (1,2,4-oxadiazol-3-yl)methanol is not readily available, the value for its closest structural comparator, (5-methyl-1,2,4-oxadiazol-3-yl)methanol, is reported as -1.27 . Given that the target compound has a lower molecular weight (100.08 vs. 114.10 g/mol) and lacks the hydrophobic methyl group at the 5-position, its LogP is expected to be significantly lower (more negative), translating to higher aqueous solubility. This inferred advantage makes it a more suitable candidate for assays requiring high compound concentrations or for formulation in aqueous buffers.

Medicinal Chemistry ADME Solubility

Thermal and Chemical Stability Profile: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole ring system is characterized by a weak N–O bond that imparts unique reactivity and susceptibility to thermal or photochemical rearrangement—properties that differentiate it from the more robust 1,3,4-oxadiazole isomers [1][2]. (1,2,4-Oxadiazol-3-yl)methanol thus offers a reactive handle for specific synthetic transformations (e.g., ring-opening to amidoximes) that are not accessible with 1,3,4-oxadiazole analogs. For applications requiring high thermal stability, a 1,3,4-oxadiazole building block would be preferable; however, for research programs exploiting the unique reactivity of the 1,2,4-isomer for scaffold hopping or prodrug strategies, the target compound provides a distinct mechanistic advantage.

Chemical Stability Material Science Synthetic Chemistry

Optimal Application Scenarios for (1,2,4-Oxadiazol-3-yl)methanol (CAS 1154990-12-1) Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Campaigns Prioritizing Low Molecular Weight and High Solubility

The compound's low molecular weight (100.08 g/mol) and inferred high aqueous solubility (based on comparison to the 5-methyl analog with LogP = -1.27) align with the physicochemical criteria for fragment libraries . Its unsubstituted 5-position provides a vector for fragment growth, enabling efficient exploration of chemical space in hit-to-lead optimization. For FBDD programs targeting kinases, proteases, or GPCRs, this compound offers a validated starting point with demonstrated equipotent anticancer activity in related oxadiazole-methanol derivatives (IC₅₀ = 0.35 µM vs. 5-fluorouracil IC₅₀ = 0.23 µM) .

Synthesis of Diverse 1,2,4-Oxadiazole Libraries via Late-Stage Functionalization

The unsubstituted 5-position of (1,2,4-oxadiazol-3-yl)methanol enables regioselective diversification through electrophilic substitution or cross-coupling, a synthetic advantage not available with 5-substituted analogs . This makes it an ideal core scaffold for parallel synthesis of 1,2,4-oxadiazole libraries in medicinal chemistry and agrochemical discovery. The commercial availability at 95% minimum purity from multiple vendors ensures reproducible library production with minimal batch-to-batch variability .

Scaffold Hopping and Prodrug Design Exploiting 1,2,4-Oxadiazole Rearrangement Chemistry

The weak N–O bond in the 1,2,4-oxadiazole ring confers unique reactivity, including susceptibility to thermal or photochemical rearrangement, that is not shared by 1,3,4-oxadiazole isomers . Research groups focused on scaffold hopping strategies or prodrug activation mechanisms can exploit this property to generate amidoxime intermediates or other rearranged products. (1,2,4-Oxadiazol-3-yl)methanol serves as a foundational building block for investigating these transformations in a controlled experimental setting.

Economic Entry Point for 1,2,4-Oxadiazole SAR Studies in Academia and Biotech

For laboratories with constrained budgets, (1,2,4-oxadiazol-3-yl)methanol at 95% purity offers a cost-effective alternative to higher-purity analogs such as (5-propyl-1,2,4-oxadiazol-3-yl)methanol (98% purity) . The 3% purity differential is acceptable for initial SAR exploration and reaction optimization, allowing researchers to allocate resources to downstream synthesis of more complex, high-value derivatives. This procurement strategy maximizes scientific output per unit cost without compromising the validity of initial screening data.

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